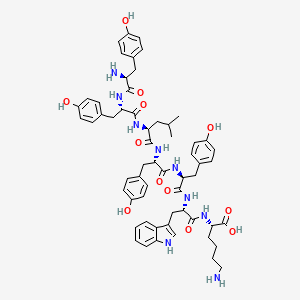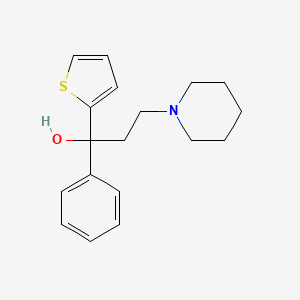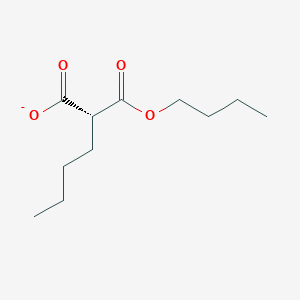
(2R)-2-(Butoxycarbonyl)hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(Butoxycarbonyl)hexanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a butoxycarbonyl group attached to a hexanoate backbone. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Butoxycarbonyl)hexanoate typically involves the esterification of hexanoic acid with butanol in the presence of a catalyst. One common method is the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes. The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-(Butoxycarbonyl)hexanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Oxidation: Hexanoic acid
Reduction: Hexanol
Substitution: Various amides and esters depending on the nucleophile used.
Applications De Recherche Scientifique
(2R)-2-(Butoxycarbonyl)hexanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R)-2-(Butoxycarbonyl)hexanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of enzymes such as esterases, leading to the formation of hexanoic acid and butanol. This hydrolysis reaction is crucial in biological systems where esters are metabolized .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-2-(Methoxycarbonyl)hexanoate
- (2R)-2-(Ethoxycarbonyl)hexanoate
- (2R)-2-(Propoxycarbonyl)hexanoate
Uniqueness
(2R)-2-(Butoxycarbonyl)hexanoate is unique due to its specific butoxycarbonyl group, which imparts distinct reactivity and properties compared to its analogs. The longer alkyl chain in the butoxycarbonyl group can influence the compound’s solubility, boiling point, and overall reactivity .
Propriétés
Numéro CAS |
924888-66-4 |
|---|---|
Formule moléculaire |
C11H19O4- |
Poids moléculaire |
215.27 g/mol |
Nom IUPAC |
(2R)-2-butoxycarbonylhexanoate |
InChI |
InChI=1S/C11H20O4/c1-3-5-7-9(10(12)13)11(14)15-8-6-4-2/h9H,3-8H2,1-2H3,(H,12,13)/p-1/t9-/m1/s1 |
Clé InChI |
YTRBXPPVQRYRSE-SECBINFHSA-M |
SMILES isomérique |
CCCC[C@H](C(=O)[O-])C(=O)OCCCC |
SMILES canonique |
CCCCC(C(=O)[O-])C(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxy-5-{[(2S)-1-hydroxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14175350.png)
![2-[(4-Bromophenyl)ethynyl]-2-phenyl-1,3-dithiolane](/img/structure/B14175353.png)
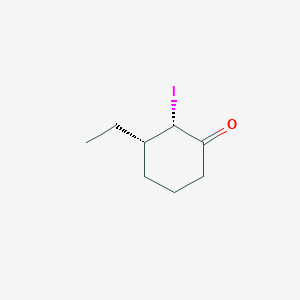
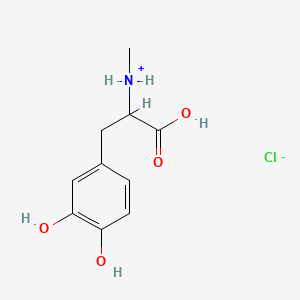
![1-[1-Benzyl-4-(benzyloxy)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14175363.png)
![3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione](/img/structure/B14175365.png)
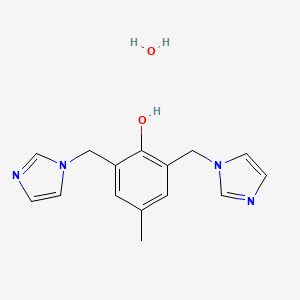
![Cyclohexaneacetic acid, 4-[[[2-[[[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl][5-[2-(methylsulfonyl)ethoxy]-2-pyrimidinyl]amino]methyl]-4-(trifluoromethyl)phenyl]ethylamino]methyl]-, trans-](/img/structure/B14175368.png)

![6-Chloro-2-{4-[3-(piperidin-1-yl)propoxy]phenyl}-1H-benzimidazole](/img/structure/B14175374.png)
![1,3,8-Trimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14175377.png)
![N-[(1S)-3-oxo-1-phenylbutyl]cyclobutanecarboxamide](/img/structure/B14175385.png)
